Irbesartan Impurity 15 sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan Impurity 15 sodium salt involves several key steps. The initial step is the formation of the tetrazole ring from a secondary amide. This is followed by N-alkylation and debenzylation reactions . The specific synthetic route includes:
Condensation: 4’-Bromomethyl-biphenyl-2-carbonitrile is condensed with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent.
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection.
Debenzylation: The trityl group is cleaved using aqueous hydrochloride in a methanol and tetrahydrofuran mixture.
Industrial Production Methods
For large-scale production, the process must be safe, ecologically sound, and economically viable. The industrial production of this compound follows similar steps but with optimizations to ensure scalability and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Irbesartan Impurity 15 sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Irbesartan Impurity 15 sodium salt has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and characterization of Irbesartan and its impurities.
Medicine: It is used in the development and testing of new antihypertensive drugs.
Industry: It is used in the quality control and assurance processes during the manufacturing of Irbesartan.
Mechanism of Action
Irbesartan Impurity 15 sodium salt exerts its effects by preventing the binding of angiotensin II to the AT1 receptor. This binding inhibition blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II, leading to the relaxation of blood vessels and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Irbesartan, it is used to manage hypertension and heart failure.
Candesartan: Another compound in the same class, used for hypertension and heart failure management.
Uniqueness
Irbesartan Impurity 15 sodium salt is unique due to its specific structure and the presence of the azidomethyl group, which distinguishes it from other impurities and related compounds .
Properties
Molecular Formula |
C14H10N7Na |
---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
sodium;5-[2-[4-(azidomethyl)phenyl]phenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/C14H10N7.Na/c15-19-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-17-20-21-18-14;/h1-8H,9H2;/q-1;+1 |
InChI Key |
QIKQKHTWBJFZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C3=NN=N[N-]3.[Na+] |
Origin of Product |
United States |
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